3-Iodo-4-aminophentermine is a chemical compound classified as a substituted phenethylamine and is structurally related to phentermine, a well-known appetite suppressant used in the treatment of obesity. This compound features an iodine atom at the 3-position and an amino group at the 4-position of the phenyl ring, contributing to its unique pharmacological properties. It has garnered interest in both medicinal chemistry and neuroscience, particularly for its potential applications in brain imaging and obesity management.
3-Iodo-4-aminophentermine falls under the category of phenethylamines, which are known for their stimulant effects and structural similarity to amphetamines. The compound's chemical formula is with a molecular weight of approximately 292.15 g/mol . It is classified based on its functional groups, specifically the presence of an iodine atom and an amine group, which influence its reactivity and biological activity.
The synthesis of 3-Iodo-4-aminophentermine can be approached through various synthetic pathways. One notable method involves the iodination of 4-aminophentermine using iodine or iodinating agents under controlled conditions. This reaction typically requires careful temperature management and the presence of solvents such as acetonitrile to facilitate the reaction.
The compound's properties include:
3-Iodo-4-aminophentermine can participate in several chemical reactions due to its functional groups:
The reactions are typically conducted under controlled conditions with appropriate solvents and catalysts to optimize yields and minimize side reactions.
The mechanism of action for 3-Iodo-4-aminophentermine is primarily linked to its interaction with neurotransmitter systems in the brain, particularly those regulating appetite and energy expenditure. It is believed to act as a stimulant by increasing the levels of norepinephrine and dopamine in synaptic clefts, thereby enhancing alertness and reducing hunger sensations.
Research indicates that similar compounds have shown efficacy in modulating neurotransmitter release, leading to appetite suppression and potential weight loss benefits .
Relevant data regarding these properties can be found through databases such as PubChem .
3-Iodo-4-aminophentermine has potential applications in several fields:
Phentermine (α,α-dimethylphenethylamine) is a sympathomimetic amine with structural similarity to amphetamine. Its primary pharmacological action involves norepinephrine release in the hypothalamus, suppressing appetite. The phentermine scaffold provides an optimal foundation for neuroimaging agents due to its:
3-Iodo-4-aminophentermine modifies this scaffold through two key alterations:
Table 1: Structural and Chemical Properties of 3-Iodo-4-aminophentermine
Property | Value | Implication |
---|---|---|
Molecular Formula | C₁₀H₁₅IN₂ | Confirms elemental composition |
Molecular Weight | 290.15 g/mol | Higher than phentermine due to iodine |
Calculated Density | 1.582 g/cm³ | Indicates molecular packing |
SMILES Notation | C1=C(C(=CC=C1CC(N)(C)C)N)I | Describes atomic connectivity |
InChI Key | SJTPTIAXCKYNNF-UHFFFAOYSA-N | Unique molecular identifier |
Aromatic Substituents | -I (ortho), -NH₂ (meta) | Electronic effects on BBB penetration |
Compared to non-iodinated phentermine, the addition of iodine increases molecular weight by ~95% and introduces significant halogen bulk. The 4-amino group creates a meta-oriented di-substitution pattern, reducing symmetry and increasing polarity. These modifications critically impact biodistribution, as the 4-amino group elevates hydrogen-bonding potential, reducing lipophilicity and BBB penetration efficiency relative to other iodinated phentermine derivatives like p-iodophentermine [4] [6].
Iodinated aromatic compounds serve as cornerstones in radiopharmaceutical chemistry due to iodine’s favorable nuclear properties:
The electrophilic substitution chemistry of aromatic compounds enables straightforward iodination. For phentermine derivatives, radioiodination employs either:
3-Iodo-4-aminophentermine was synthesized via no-carrier-added (NCA) radioiodination, achieving 73% isolated yield of the monoiodinated product with <2% diiodo contamination—a critical parameter for specific activity in imaging applications. Stoichiometric (carrier-added) iodination produced undesirable diiodo byproducts, underscoring the necessity for NCA methods in producing pharmacologically viable agents [4].
Table 2: Comparison of Iodinated Phentermine Derivatives in Preclinical Studies
Compound | Brain Uptake (%ID/g) | Brain Retention (t₁/₂) | Lipophilicity (log P) | Key Structural Feature |
---|---|---|---|---|
p-Iodophentermine (IP) | 2.8% at 5 min | >60 min | 2.7 | Para-iodo, unsubstituted ring |
N,N-dimethyl-p-IP (IDMP) | 1.9% at 5 min | ~30 min | 2.1 | Dimethylamino group |
3-Iodo-4-aminophentermine | 1.2% at 5 min | ~20 min | 1.4 | Meta-amino, ortho-iodo |
N-isopropyl-p-IP (IIP) | 3.5% at 5 min | >90 min | 3.0 | Isopropylamino group |
Despite structural optimization for brain uptake, preclinical evaluation in rat models revealed limitations in 3-iodo-4-aminophentermine’s pharmacokinetic profile:
The 4-amino substituent was identified as the primary liability. While enhancing water solubility, this group:
Consequently, total brain uptake and target-to-background ratios proved inferior to simpler iodinated phentermines. Nevertheless, this compound provided crucial structure-activity relationship (SAR) insights:
"A comparison with other labeled phentermine derivatives indicated that the total brain uptake, retention and selectivity of the new agent were poorer, probably as a result of the presence of the 4-amino substituent" .
These findings guided subsequent development of perfusion agents toward non-aminated iodinated aromatics (e.g., iofetamine, iomazenil) and carbon-11 labeled compounds (e.g., [11C]PK11195), establishing 3-iodo-4-aminophentermine as a benchmark for understanding molecular determinants of brain perfusion tracer design [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7